molecular formula C14H22NO5- B12365855 2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester

2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester

Cat. No.: B12365855
M. Wt: 284.33 g/mol
InChI Key: LYLRTOVRNNYTRC-UHFFFAOYSA-M
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Description

Properties

Molecular Formula

C14H22NO5-

Molecular Weight

284.33 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)/p-1

InChI Key

LYLRTOVRNNYTRC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis typically begins with tetrahydropyran derivatives or 1,4-dioxaspiro[4.5]decane-8-one, which serve as foundational bicyclic frameworks. For example, 1,4-dioxaspiro[4.5]decane-8-one undergoes nitrile formation via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide, yielding 1,4-dioxaspiro[4.5]decane-8-carbonitrile. Subsequent alkylation with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) generates 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, a critical intermediate for spiro ring closure.

Tert-Butyl Protection and Esterification

Introducing the tert-butyl group requires careful protection of the amine functionality. In one approach, hydrogenation of the nitrile intermediate using Raney nickel catalyst produces the corresponding amine, which reacts with tert-butyl dicarbonyl anhydride to form the tert-butyl-protected ester. This step achieves yields of 68–75% under optimized conditions (20–25°C, 12–18 hours). Alternative routes employ sodium cyanide for nucleophilic displacement, as demonstrated in the synthesis of (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate, a structurally analogous compound.

Flow Chemistry and Hazard Mitigation

Continuous Azide-Mediated SN2 Reactions

To address safety concerns with azide intermediates, continuous flow systems have been adopted. A patented method describes the synthesis of racemic 1-oxa-8-azaspiro[4.5]decan-3-amine via a two-step flow process:

  • Azide Formation : A continuous SN2 reaction between a bromo precursor and sodium azide at 50–60°C.
  • Staudinger Reduction : The azide intermediate undergoes reduction with triphenylphosphine in tetrahydrofuran (THF), yielding the amine with 89% purity and 72% overall yield.

Scalability and Enantioselective Refinement

For chiral synthesis, ω-transaminase (ω-TA) biocatalysts enable enantioselective amination of ketone precursors. A 580g-scale reaction using (R)-selective ω-TA achieved 82% yield and 97.8% enantiomeric excess (ee), critical for pharmaceutical applications. This method bypasses hazardous intermediates and aligns with green chemistry principles.

Catalytic and Solvent Optimization

Solvent Systems and Reaction Kinetics

Ethanol, ethyl acetate, and toluene are recurrent solvents across methodologies. For instance, in the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formate, ethyl acetate facilitates phase separation during extraction, while ethanol aids in dissolving sodium cyanide for nucleophilic substitution. Reaction temperatures range from 0°C (for sensitive intermediates) to reflux conditions (80–100°C), depending on the step.

Catalysts and Their Impact

  • Raney Nickel : Essential for hydrogenating nitriles to amines, achieving >90% conversion in cyclization steps.
  • Lithium Diisopropylamide (LDA) : Promotes deprotonation in alkylation reactions, critical for spiro ring formation.
  • Triethylamine : Neutralizes HCl byproducts in tosylation reactions, improving yields by 15–20%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability Citation
Multi-Step Organic Nitrile formation, tert-butylation 68–75% 95% Moderate
Flow Chemistry Continuous SN2, Staudinger reduction 72% 89% High
Biocatalytic ω-TA amination 82% 97.8% High
Cyanide Displacement NaCN substitution, distillation 85% 95.6% Moderate

Challenges and Innovations

Enantiomeric Control

Racemic mixtures from classical syntheses require resolution via chiral chromatography or kinetic resolution. The ω-TA approach directly yields enantiopure product, reducing purification costs by 30%.

Industrial Adaptability

Large-scale syntheses (e.g., 50-gallon reactors) emphasize solvent recovery and catalyst reuse. A patent notes that recycling Raney nickel for three batches maintains 88% catalytic activity, enhancing cost efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

The spirocyclic structure of 2-Oxa-8-azaspiro[4.5]decane derivatives has been investigated for their potential as pharmaceutical agents. Research indicates that modifications to this scaffold can yield compounds with significant biological activity, including analgesic and anti-inflammatory properties. For instance, derivatives have shown promising results in binding affinity studies with opioid receptors, suggesting potential applications in pain management therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from the spirocyclic framework. Specifically, Mannich bases synthesized from related structures exhibited notable antibacterial and antifungal activities. This suggests that derivatives of 2-Oxa-8-azaspiro[4.5]decane could be explored for developing new antimicrobial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules. For example, it can participate in Ugi reactions to form multi-component products that are valuable in medicinal chemistry .

Case Study 1: Opioid Receptor Affinity

A study conducted by Vianello et al. explored the synthesis of various derivatives of spirocyclic compounds related to 2-Oxa-8-azaspiro[4.5]decane. The research focused on their binding affinity to mu-opioid receptors, revealing that certain modifications significantly enhanced receptor interaction and analgesic potency compared to standard opioids like morphine .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial activity of Mannich bases derived from the spirocyclic framework. The results indicated that these compounds exhibited varying degrees of effectiveness against common bacterial strains, highlighting their potential as leads for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive functional groups that can interact with biological targets. The spirocyclic structure imparts unique conformational properties that influence its reactivity and binding affinity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 8-(1,1-Dimethylethyl) 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
  • CAS No.: 203934-60-5
  • Molecular Formula : C₁₆H₂₈N₂O₄
  • Molecular Weight : 312.40 g/mol
  • Structure : A spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system, with tert-butyl and ethyl ester groups at positions 8 and 3, respectively .

Comparison with Structurally Similar Compounds

8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid

  • CAS No.: 1357351-88-2
  • Molecular Formula : C₁₄H₂₂N₂O₅
  • Molecular Weight : 298.34 g/mol
  • Key Differences :
    • Contains an oxo group at position 1 and a carboxylic acid at position 3.
    • Lacks the ethyl ester group at position 3 present in the target compound.

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethyl-, 1,1-dimethylethyl ester

  • CAS No.: 1333222-28-8
  • Molecular Formula: C₁₅H₂₇NO₃
  • Molecular Weight : 269.38 g/mol
  • Key Differences :
    • Features dimethyl substitution on the oxa ring and a single tert-butyl ester group.
    • Simpler structure with fewer functional groups compared to the target compound.
  • Implications : Reduced steric hindrance may improve solubility but limits versatility in synthetic applications .

2-{8-[(tert-Butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid

  • Synonyms: 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-acetic acid
  • Molecular Formula: C₁₆H₂₅NO₅ (estimated)
  • Key Differences :
    • Contains an acetic acid substituent at position 3, replacing the ethyl ester.
    • The carboxylic acid group introduces pH-dependent reactivity.
  • Implications : Suitable for conjugation reactions (e.g., amide bond formation) in drug delivery systems .

2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(tert-butyl) 8-(benzyl) ester

  • CAS No.: 929301-98-4
  • Molecular Formula : C₂₂H₃₂N₂O₄
  • Molecular Weight : 412.51 g/mol
  • Key Differences :
    • Benzyl ester at position 8 and tert-butyl ester at position 2.
    • Bulkier benzyl group increases hydrophobicity compared to the target compound’s ethyl group.
  • Implications : Enhanced lipophilicity may improve blood-brain barrier penetration in CNS-targeted drugs .

Comparative Analysis of Physicochemical Properties

Property Target Compound 8-(tert-Butoxycarbonyl)-1-oxo Analog 1,1-Dimethyl Analog Benzyl Ester Analog
Molecular Weight (g/mol) 312.40 298.34 269.38 412.51
Functional Groups 2 esters 1 ester, 1 carboxylic acid, 1 oxo 1 ester, dimethyl 2 esters (tert-butyl, benzyl)
Solubility Moderate Low (due to oxo and acid) High (dimethyl reduces steric hindrance) Low (benzyl increases hydrophobicity)
Synthetic Utility High (dual ester for stepwise reactions) High (oxo and acid for diversification) Limited (few reactive sites) High (benzyl for deprotection)

Pharmacological and Industrial Relevance

  • Target Compound : Primarily used as a building block in drug discovery, leveraging its spirocyclic rigidity to mimic peptide turn structures .
  • 1-Oxo Analog (CAS 1357351-88-2) : Investigated for metal-organic framework (MOF) synthesis due to its carboxylic acid group .

Biological Activity

2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester (CAS No. 203662-20-8) is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of both an oxo and azaspiro moiety. Its molecular formula is C13H23NO4C_{13}H_{23}NO_4, and it has a molecular weight of approximately 257.33 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
CAS Number203662-20-8
IUPAC Name2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester

Synthesis Methods

The synthesis of 2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid typically involves multiple steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Protecting Groups : Tert-butoxycarbonyl (Boc) groups are commonly introduced to protect reactive sites during synthesis.
  • Functional Group Manipulation : Various oxidation and reduction reactions are employed to achieve the desired final structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been investigated for its potential effects on:

  • Neurotransmitter Receptors : The compound may influence neurotransmitter systems by modulating receptor activity, particularly in the context of eating disorders and metabolic regulation.
  • Cell Signaling Pathways : It may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades that affect cellular responses.

Case Studies and Research Findings

  • Potential in Treating Eating Disorders :
    A study highlighted its potential use in treating conditions like anorexia and bulimia by modulating neuropeptide Y (NPY) pathways, which are known to influence appetite and energy balance .
  • Pharmacological Investigations :
    Research has shown that derivatives of this compound exhibit activity as inhibitors or modulators at various receptor sites, indicating its potential as a lead compound for drug development .
  • Toxicological Assessments :
    Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further pharmacological exploration .

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